Tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate;hydrochloride
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Overview
Description
Tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate;hydrochloride is a chemical compound with the molecular formula C13H26N2O2·HCl. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with azetidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It undergoes nucleophilic substitution reactions with reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azido derivatives.
Scientific Research Applications
Tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate;hydrochloride is widely used in scientific research, including:
Chemistry: As a reactant in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate;hydrochloride involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (azetidin-3-yl)carbamate hydrochloride
- 3-N-Boc-amino-azetidine
- Tert-butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate hydrochloride
Uniqueness
Tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate;hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity compared to similar compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-12(2,3)17-11(16)15-9-13(4,5)6-10-7-14-8-10;/h10,14H,6-9H2,1-5H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMXAOZQDPKIMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)CC1CNC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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